N-(4-Methyl-1,3-oxazol-2-yl)-N-pentylbenzamide
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Overview
Description
N-(4-Methyloxazol-2-yl)-N-pentylbenzamide is a compound that belongs to the class of oxazole derivatives. Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. Oxazole derivatives have gained significant attention in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methyloxazol-2-yl)-N-pentylbenzamide typically involves the reaction of 4-methyloxazole with pentylamine and benzoyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of N-(4-Methyloxazol-2-yl)-N-pentylbenzamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-Methyloxazol-2-yl)-N-pentylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the oxazole ring into a more reduced form.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) under inert atmosphere.
Major Products Formed
Oxidation: Oxazole oxides
Reduction: Reduced oxazole derivatives
Substitution: Substituted oxazole or benzamide derivatives
Scientific Research Applications
N-(4-Methyloxazol-2-yl)-N-pentylbenzamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: Investigated for its potential antimicrobial and anticancer properties. It can be used in studies to understand the biological activities of oxazole derivatives.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent and in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and agrochemicals due to its versatile chemical properties
Mechanism of Action
The mechanism of action of N-(4-Methyloxazol-2-yl)-N-pentylbenzamide involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The compound’s structure allows it to bind to specific sites on proteins, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic drug containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole moiety.
Mubritinib: A tyrosine kinase inhibitor that includes an oxazole structure.
Oxaprozin: A COX-2 inhibitor with an oxazole ring.
Uniqueness
N-(4-Methyloxazol-2-yl)-N-pentylbenzamide is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other oxazole derivatives. Its pentyl and benzamide groups contribute to its unique pharmacological profile, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
57068-44-7 |
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Molecular Formula |
C16H20N2O2 |
Molecular Weight |
272.34 g/mol |
IUPAC Name |
N-(4-methyl-1,3-oxazol-2-yl)-N-pentylbenzamide |
InChI |
InChI=1S/C16H20N2O2/c1-3-4-8-11-18(16-17-13(2)12-20-16)15(19)14-9-6-5-7-10-14/h5-7,9-10,12H,3-4,8,11H2,1-2H3 |
InChI Key |
XGWURFNBXJXEEU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN(C1=NC(=CO1)C)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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